molecular formula C8H7N5O2 B6600473 1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole CAS No. 1909309-41-6

1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole

Cat. No. B6600473
CAS RN: 1909309-41-6
M. Wt: 205.17 g/mol
InChI Key: VXIMDDBJKXHHGE-UHFFFAOYSA-N
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Description

1-(2-Methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole, also known as MNT, is a heterocyclic compound that has been extensively studied due to its versatile range of applications in scientific research. It is a four-membered ring of nitrogen, carbon and hydrogen atoms which has the molecular formula C5H4N5O2. MNT can be synthesized through a variety of methods, including the nitration of 2-methyl-3-nitrophenol and the reaction of 1,2,3,4-tetrazole with 2-methyl-3-nitrophenol. MNT has a wide range of applications in scientific research, including its use as a reagent, a catalyst, and a biological probe.

Scientific Research Applications

1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research, including its use as a reagent, a catalyst, and a biological probe. This compound has been used as a reagent for the synthesis of various organic compounds, including 1,4-dihydropyridines and 1,4-dihydropyridazinones. This compound has also been used as a catalyst for the synthesis of various organic compounds, including 1,4-dihydropyridines and 1,4-dihydropyridazinones. In addition, this compound has been used as a biological probe for the study of various proteins, enzymes, and other molecules.

Mechanism of Action

1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole has been found to interact with various proteins and enzymes in the body, leading to biochemical and physiological effects. The mechanism of action of this compound is not yet fully understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions. This compound is also believed to interact with enzymes through covalent bonding, leading to enzyme inhibition or activation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on the body. This compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been found to have an effect on the immune system, as it has been found to activate macrophages and T cells. This compound has also been found to have an effect on the cardiovascular system, as it has been found to reduce cholesterol levels and improve blood pressure.

Advantages and Limitations for Lab Experiments

1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole has several advantages for use in laboratory experiments. This compound is relatively stable and non-toxic, making it safe to use in laboratory experiments. This compound is also relatively inexpensive, making it a cost-effective option for laboratory experiments. However, this compound also has some limitations for use in laboratory experiments. This compound is a relatively volatile compound, and therefore must be handled with care in order to prevent it from evaporating. This compound is also a relatively reactive compound, and therefore must be handled with care in order to prevent it from reacting with other compounds in the laboratory.

Future Directions

There are several potential future directions for research on 1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole. One potential direction is to further investigate the mechanism of action of this compound in order to better understand its biochemical and physiological effects. Another potential direction is to develop more efficient synthesis methods for this compound in order to reduce the cost and time required for its production. Additionally, further research could be conducted on the use of this compound as a reagent, a catalyst, and a biological probe in order to optimize its use in scientific research. Finally, further research could be conducted on the potential therapeutic applications of this compound, such as its use as an antioxidant, an anti-inflammatory, and an anti-cancer agent.

Synthesis Methods

1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole can be synthesized in a variety of ways, including the nitration of 2-methyl-3-nitrophenol and the reaction of 1,2,3,4-tetrazole with 2-methyl-3-nitrophenol. The nitration of 2-methyl-3-nitrophenol involves the reaction of 2-methyl-3-nitrophenol with nitric acid in the presence of sulfuric acid. This reaction produces a mixture of this compound and 1-(2-methyl-3-nitrophenyl)-5H-1,2,3,4-tetrazole. The reaction of 1,2,3,4-tetrazole with 2-methyl-3-nitrophenol involves the reaction of 1,2,3,4-tetrazole with 2-methyl-3-nitrophenol in the presence of an acid catalyst. This reaction produces a mixture of this compound and 1-(2-methyl-3-nitrophenyl)-5H-1,2,3,4-tetrazole.

properties

IUPAC Name

1-(2-methyl-3-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c1-6-7(12-5-9-10-11-12)3-2-4-8(6)13(14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIMDDBJKXHHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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